4-(Bromomethyl)-3-(trifluoromethyl)benzaldehyde
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Overview
Description
4-(Bromomethyl)-3-(trifluoromethyl)benzaldehyde is an organic compound that features both bromomethyl and trifluoromethyl functional groups attached to a benzaldehyde core
Preparation Methods
The synthesis of 4-(Bromomethyl)-3-(trifluoromethyl)benzaldehyde typically involves the introduction of bromomethyl and trifluoromethyl groups onto a benzaldehyde ring. One common method is the radical trifluoromethylation of benzaldehyde derivatives, followed by bromination. Industrial production methods may involve catalytic processes to enhance yield and selectivity .
Chemical Reactions Analysis
4-(Bromomethyl)-3-(trifluoromethyl)benzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The aldehyde group can be oxidized to carboxylic acids or reduced to alcohols under appropriate conditions.
Coupling Reactions: The trifluoromethyl group can engage in coupling reactions, forming new carbon-carbon bonds with other aromatic or aliphatic compounds.
Common reagents used in these reactions include nucleophiles like sodium azide, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Bromomethyl)-3-(trifluoromethyl)benzaldehyde has a wide range of applications in scientific research:
Biology: The compound’s reactivity makes it useful in the modification of biomolecules for studying biological processes.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism by which 4-(Bromomethyl)-3-(trifluoromethyl)benzaldehyde exerts its effects is primarily through its functional groups. The bromomethyl group can form covalent bonds with nucleophiles, while the trifluoromethyl group can influence the compound’s electronic properties, enhancing its reactivity. These interactions can affect molecular targets and pathways, making the compound useful in various chemical and biological applications .
Comparison with Similar Compounds
Similar compounds to 4-(Bromomethyl)-3-(trifluoromethyl)benzaldehyde include:
4-(Trifluoromethyl)benzaldehyde: Lacks the bromomethyl group but shares the trifluoromethyl functionality, making it useful in similar applications.
4-(Bromomethyl)benzaldehyde: Contains the bromomethyl group but lacks the trifluoromethyl group, affecting its reactivity and applications.
4-(Dibromomethyl)benzaldehyde: Features two bromomethyl groups, which can lead to different reactivity patterns and applications.
The uniqueness of this compound lies in the combination of both bromomethyl and trifluoromethyl groups, providing a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
4-(bromomethyl)-3-(trifluoromethyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O/c10-4-7-2-1-6(5-14)3-8(7)9(11,12)13/h1-3,5H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRPWIVHTDFBQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)C(F)(F)F)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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